

# The Discovery and Development of Flurpiridaz (18F): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Flurpiridaz (18F), a novel fluorine-18-labeled radiopharmaceutical, represents a significant advancement in myocardial perfusion imaging (MPI) for the diagnosis and evaluation of coronary artery disease (CAD). Developed to overcome the limitations of existing single-photon emission computed tomography (SPECT) and positron emission tomography (PET) agents, Flurpiridaz is a structural analogue of the pesticide pyridaben and functions as a high-affinity inhibitor of mitochondrial complex I (MC-I).[1] Its unique mechanism of action, involving high first-pass extraction and prolonged retention within the mitochondria-rich myocardium, allows for high-resolution imaging and accurate assessment of myocardial blood flow.[2] Extensive preclinical and clinical development, spanning over a decade and involving multiple phase I, II, and III trials, has established its safety, superior image quality, and improved diagnostic accuracy over conventional SPECT imaging.[3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical trial history of Flurpiridaz, complete with detailed experimental methodologies and quantitative data.

## Introduction: The Need for a Novel MPI Agent

For decades, MPI has been a cornerstone in the noninvasive diagnosis of CAD, primarily relying on SPECT with tracers like Technetium-99m (<sup>99m</sup>Tc)-sestamibi. However, SPECT imaging is often hampered by limitations such as low spatial resolution, soft-tissue attenuation



artifacts, and a suboptimal first-pass myocardial extraction, which can compromise diagnostic accuracy, particularly in challenging patient populations like obese individuals or women.[6]

While PET offers superior resolution and the potential for accurate blood flow quantification, existing PET tracers have their own drawbacks. Rubidium-82 (82Rb) has a very short half-life (75 seconds), requiring an expensive on-site generator and precluding exercise stress testing. [7] Other agents like <sup>13</sup>N-ammonia and <sup>15</sup>O-water necessitate an on-site cyclotron due to their extremely short half-lives.[8]

This clinical need spurred the development of an <sup>18</sup>F-based PET agent. The 110-minute half-life of fluorine-18 is ideal, allowing for centralized cyclotron production, regional distribution as unit doses, and compatibility with standard exercise stress protocols.[4][7] **Flurpiridaz** (<sup>18</sup>F) was designed to leverage these advantages while incorporating a chemical structure optimized for high and specific myocardial uptake and retention.[6]

## **Discovery and Mechanism of Action**

**Flurpiridaz**, with the code designation BMS-747158-02, is a fluorine-18 labeled analogue of pyridaben, a known inhibitor of mitochondrial complex I (MC-I), also known as NADH:ubiquinone oxidoreductase.[2][9][10]

Mechanism of Uptake and Retention: The tracer's efficacy is rooted in its specific, high-affinity binding to MC-I, an enzyme complex highly abundant in the mitochondria of cardiomyocytes.[2] [5] The process is as follows:

- Delivery: Following intravenous injection, Flurpiridaz is delivered to the myocardium in proportion to regional blood flow.
- Extraction: It exhibits a high first-pass extraction fraction (approximately 94%) across the myocardial cell membrane.[4][5]
- Accumulation & Trapping: Once inside the cardiomyocyte, the lipophilic nature of the
  molecule facilitates its entry into the mitochondria. There, it binds with high affinity to MC-I.
  This strong binding effectively "traps" the tracer within the mitochondria of viable myocardial
  cells.[9][10]



• Signal Generation: The slow washout from the myocardium results in a sustained, high-contrast signal for PET imaging, directly reflecting myocardial perfusion and mitochondrial integrity.[9]

This trapping mechanism, dependent on both blood flow and mitochondrial function, allows for clear differentiation between healthy, ischemic, and infarcted myocardial tissue.[10]



Click to download full resolution via product page

Caption: Mechanism of **Flurpiridaz** uptake and retention in cardiomyocytes.

# **Preclinical Development**

Preclinical studies in animal models were crucial for establishing the fundamental characteristics of **Flurpiridaz** as a viable MPI agent.

## **Experimental Protocols**

In Vitro Binding and Uptake: While specific IC50 values are not publicly detailed, in vitro studies confirmed the high-affinity binding of **Flurpiridaz** to MC-I.[11][12]

Animal Biodistribution Studies (Rats):

- Animal Model: Studies were conducted using healthy rats.
- Tracer Administration: A known quantity of <sup>18</sup>F-Flurpiridaz was injected intravenously.
- Tissue Harvesting: At specified time points (e.g., 10 and 60 minutes post-injection), animals were euthanized. Key organs and tissues (heart, lungs, liver, blood, muscle, etc.) were



rapidly excised, weighed, and assayed for radioactivity using a gamma counter.

Data Analysis: The radioactivity in each organ was decay-corrected and expressed as a
percentage of the injected dose per gram of tissue (%ID/g).[13]

Myocardial Perfusion Imaging (Mice):

- Animal Model: Studies utilized mice to assess tracer kinetics.
- Anesthesia and Preparation: Mice were anesthetized, and body temperature was maintained at 37°C. A tail-vein catheter was placed for tracer injection.
- Imaging Protocol:
  - Rest Scan: An initial dose of 0.6-3.0 MBq of <sup>18</sup>F-Flurpiridaz was injected, and a dynamic PET scan was acquired for 41 minutes.
  - Stress Scan: Following the rest scan, a bolus of a pharmacological stress agent (e.g., regadenoson, 0.1 μg/g) was administered, followed by a second, higher dose of <sup>18</sup>F-Flurpiridaz (2.2-8.1 MBq) for the stress scan.
- Kinetic Modeling: Time-activity curves were generated, and data were fitted to a two-tissue compartment model to assess tracer kinetics.[5][8]

## **Key Preclinical Findings**

Preclinical studies demonstrated a highly favorable profile for Flurpiridaz:

- High Myocardial Uptake: Significant accumulation in the heart was observed, with minimal uptake in surrounding tissues like the lungs and liver, suggesting excellent heart-tobackground ratios.[13]
- High First-Pass Extraction: The myocardial first-pass extraction fraction was measured to be
   0.94, and importantly, it remained high and independent of flow rates.[13][4]
- Prolonged Retention: The tracer showed slow washout from the myocardium, allowing for a flexible imaging window.[13]



Table 1: Preclinical Biodistribution of <sup>18</sup>F-Flurpiridaz in Rats (%ID/g)

| Organ | 10 min post-injection | 60 min post-injection |  |
|-------|-----------------------|-----------------------|--|
| Heart | 3.1                   | N/A                   |  |
| Lung  | 0.3                   | N/A                   |  |
| Liver | 1.0                   | N/A                   |  |

Data sourced from a study by Huisman et al., as cited in ResearchGate.[13] More comprehensive multi-organ data is not readily available in the public domain.

# **Clinical Development**

The clinical development of **Flurpiridaz** was a multi-phase process managed by Lantheus Medical Imaging and later GE Healthcare, involving hundreds of patients across international sites to rigorously assess its safety and diagnostic efficacy.[5]

## Phase I Trials: Safety, Dosimetry, and Biodistribution

Phase I studies in healthy human subjects were designed to establish the safety profile and radiation dosimetry of the tracer.

#### Experimental Protocol:

- Subjects: Healthy volunteers were recruited.
- Dosing: Subjects received a single intravenous bolus of Flurpiridaz at rest (e.g., 170–244 MBq). In a separate study, subjects received doses at rest and during stress (exercise or adenosine) on different days.[14][15]
- Imaging: Dynamic PET was performed over the heart, followed by sequential whole-body PET scans for up to 5 hours to determine biodistribution.
- Dosimetry Calculation: Time-activity curves for source organs were used to calculate radiation absorbed doses using the MIRD (Medical Internal Radiation Dose) schema.[14]



#### **Key Findings:**

- Safety: Flurpiridaz was found to be safe and well-tolerated with no drug-related serious adverse events.[14][15]
- Biodistribution: The tracer showed high and sustained uptake in the myocardium. The primary routes of clearance were renal and hepatobiliary.[14]
- Dosimetry: The critical organ (receiving the highest radiation dose) was identified as the kidneys at rest and the heart wall under stress conditions. The overall effective radiation dose was determined to be clinically acceptable and lower than a standard <sup>99m</sup>Tc-SPECT protocol.[14][16]

Table 2: Estimated Human Radiation Dosimetry from Phase I Trials

| Parameter                        | Rest Injection | Stress (Adenosine) | Stress (Exercise) |
|----------------------------------|----------------|--------------------|-------------------|
| Effective Dose (mSv/MBq)         | 0.019          | 0.019              | 0.015             |
| Critical Organ                   | Kidneys        | Heart Wall         | Heart Wall        |
| Critical Organ Dose<br>(mSv/MBq) | 0.066          | N/A                | N/A               |

Data sourced from Maddahi et al. (2011) and (2018).[14][15]

## Phase II Trials: Establishing Diagnostic Performance

The Phase II trial was a multicenter study designed to directly compare the diagnostic performance of **Flurpiridaz** PET with the standard <sup>99m</sup>Tc-SPECT MPI.

#### Experimental Protocol:

 Patient Population: 143 patients with known or suspected CAD were enrolled across 21 centers.[3]



- Imaging Protocol: All patients underwent both rest-stress Flurpiridaz PET and <sup>99m</sup>Tc-SPECT MPI.
- Image Analysis: Images were interpreted by three independent, blinded readers who assessed image quality, diagnostic certainty, and the presence of perfusion defects.
- Gold Standard: For a subset of 86 patients, invasive coronary angiography (ICA) served as the standard of truth, with CAD defined as ≥50% stenosis in a coronary artery.[3]

#### Key Findings:

- Superior Image Quality: Flurpiridaz PET images were rated as "excellent/good" significantly more often than SPECT images for both rest and stress scans (p<0.01).[3]</li>
- Greater Diagnostic Certainty: Interpretation was "definitely normal/abnormal" in 90.8% of PET cases versus 70.9% for SPECT (p<0.01).[3]</li>
- Improved Diagnostic Accuracy: Flurpiridaz PET demonstrated significantly higher sensitivity for detecting CAD compared to SPECT, with comparable specificity. The area under the Receiver Operating Characteristic (ROC) curve was significantly greater for PET.[3]

Table 3: Phase II Diagnostic Performance vs. SPECT (n=86)

| Metric                  | Flurpiridaz PET | <sup>99m</sup> Tc-SPECT | p-value |
|-------------------------|-----------------|-------------------------|---------|
| Sensitivity             | 78.8%           | 61.5%                   | 0.02    |
| Specificity             | 76.5%           | 73.5%                   | NS      |
| ROC Area Under<br>Curve | 0.82            | 0.70                    | 0.04    |

Data sourced from Berman et al. (2013) as cited in NIH.[3]

## Phase III Trials: Definitive Efficacy and Safety

Two large-scale, international Phase III trials were conducted to provide definitive evidence of **Flurpiridaz**'s efficacy and safety for submission to regulatory agencies.







#### Experimental Protocol:

- Patient Population: The first trial enrolled 795 patients with known or suspected CAD.[4][16]
   The second trial (AURORA) enrolled 730 patients with suspected CAD.[17]
- Study Design: These were prospective, open-label, multicenter studies. Patients underwent a 1-day rest/stress **Flurpiridaz** PET scan and a 1- or 2-day rest/stress <sup>99m</sup>Tc-SPECT scan.
- Gold Standard: Quantitative Coronary Angiography (QCA) was used as the standard of truth,
   with significant CAD defined as ≥50% stenosis.[1][10]
- Endpoints: The primary endpoint of the second trial was the diagnostic efficacy (sensitivity and specificity) of Flurpiridaz PET. The secondary endpoint was the comparison of its diagnostic performance against SPECT.[10]
- Image Interpretation: Three expert readers, blinded to all clinical and angiographic data, independently interpreted the PET and SPECT images.[16][17]





Click to download full resolution via product page

Caption: Generalized workflow for the Phase III clinical trials.



Key Findings: The Phase III trials confirmed the results of the earlier studies on a larger scale.

- Superior Sensitivity: In both major trials, Flurpiridaz PET demonstrated significantly higher sensitivity for detecting ≥50% coronary stenosis compared to SPECT.[4][17]
- Non-inferior/Comparable Specificity: The first trial did not meet its prespecified non-inferiority criterion for specificity, which prompted the second trial.[4] The second AURORA trial successfully demonstrated non-inferior specificity compared to SPECT.[5]
- Superiority in Subgroups: The diagnostic accuracy of Flurpiridaz PET was notably superior to SPECT in women and obese patients, who are often challenging to image.[5][17]
- Lower Radiation Exposure: The total effective radiation dose for a rest/stress **Flurpiridaz**PET study was approximately half that of a standard <sup>99m</sup>Tc-SPECT study.[4]

Table 4: Phase III (AURORA Trial) Diagnostic Performance vs. SPECT (n=578)

| Metric                            | Flurpiridaz PET | <sup>99m</sup> Tc-SPECT | p-value                      |
|-----------------------------------|-----------------|-------------------------|------------------------------|
| Sensitivity                       | 80.3%           | 68.7%                   | 0.0003                       |
| Specificity                       | 63.8%           | 61.7%                   | 0.0004 (for non-inferiority) |
| ROC Area Under<br>Curve (Overall) | 0.80            | 0.68                    | <0.001                       |
| ROC Area Under<br>Curve (Women)   | 0.84            | 0.70                    | <0.01                        |
| ROC Area Under<br>Curve (Obese)   | 0.79            | 0.67                    | <0.001                       |

Data sourced from Maddahi et al. (2023).[17]

# **Summary and Future Directions**

The comprehensive development program for **Flurpiridaz** (18F) has successfully demonstrated its value as a next-generation myocardial perfusion imaging agent. Its discovery was driven by



a clear clinical need, and its mechanism of action, targeting mitochondrial complex I, provides a robust method for myocardial trapping and high-quality imaging. Preclinical and extensive multi-phase clinical trials have rigorously established its safety and diagnostic superiority over the long-standing standard of care, SPECT MPI.

With its favorable physical half-life allowing for broad distribution and its proven accuracy, particularly in challenging patient populations, **Flurpiridaz** is poised to expand the use of cardiac PET and improve the noninvasive diagnosis of coronary artery disease. Future research will likely focus on optimizing imaging protocols, further exploring its utility in quantitative myocardial blood flow analysis, and integrating it into clinical practice to guide patient management and improve outcomes.



Click to download full resolution via product page

Caption: Logical progression of **Flurpiridaz** from concept to approval.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. snmmi.org [snmmi.org]
- 3. Flurpiridaz F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. Progress of 18F-flurpiridaz in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The next generation of cardiac positron emission tomography imaging agents: discovery of flurpiridaz F-18 for detection of coronary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Dosimetry, biodistribution, and safety of flurpiridaz F 18 in healthy subjects undergoing rest and exercise or pharmacological stress PET myocardial perfusion imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Flurpiridaz F-18 PET Myocardial Perfusion Imaging in Patients With Suspected Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Flurpiridaz (18F): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10814457#discovery-and-development-history-of-flurpiridaz]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com